molecular formula C12H9IN2O B14914605 n-(3-Iodophenyl)picolinamide

n-(3-Iodophenyl)picolinamide

Cat. No.: B14914605
M. Wt: 324.12 g/mol
InChI Key: RJGSQGOQQBPSED-UHFFFAOYSA-N
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Description

n-(3-Iodophenyl)picolinamide: is an organic compound with the molecular formula C12H9IN2O It is a derivative of picolinamide, where the hydrogen atom at the 3-position of the phenyl ring is replaced by an iodine atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-(3-Iodophenyl)picolinamide typically involves the iodination of picolinamide derivatives. One common method is the reaction of 3-iodoaniline with picolinic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions: n-(3-Iodophenyl)picolinamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.

    Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as ethanol or toluene.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling would yield biaryl compounds, while nucleophilic substitution could produce various substituted picolinamides.

Mechanism of Action

The mechanism of action of n-(3-Iodophenyl)picolinamide in biological systems involves its interaction with specific molecular targets. For instance, in antifungal applications, it targets the cytochrome bc1 complex, inhibiting its function and leading to the disruption of cellular respiration in fungi . The iodine atom may enhance binding affinity and specificity to the target site, contributing to its effectiveness.

Comparison with Similar Compounds

    Picolinamide: The parent compound, lacking the iodine substitution.

    n-(4-Iodophenyl)picolinamide: Similar structure but with the iodine atom at the 4-position.

    n-(3-Bromophenyl)picolinamide: Bromine substituted analog.

Uniqueness: n-(3-Iodophenyl)picolinamide is unique due to the presence of the iodine atom at the 3-position, which can significantly influence its reactivity and biological activity. The iodine atom’s size and electronegativity can enhance interactions with biological targets and facilitate specific chemical transformations that are not as efficient with other halogen substitutions .

Properties

Molecular Formula

C12H9IN2O

Molecular Weight

324.12 g/mol

IUPAC Name

N-(3-iodophenyl)pyridine-2-carboxamide

InChI

InChI=1S/C12H9IN2O/c13-9-4-3-5-10(8-9)15-12(16)11-6-1-2-7-14-11/h1-8H,(H,15,16)

InChI Key

RJGSQGOQQBPSED-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C(=O)NC2=CC(=CC=C2)I

Origin of Product

United States

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